4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-amino-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique structure, which includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a multi-step process:
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Formation of the Bicyclic Core: : The initial step often involves the formation of the bicyclic core through a [2+2] cycloaddition reaction. This photochemical reaction can be performed using alkenes and carbonyl compounds under UV light to form the oxabicyclohexane structure .
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Functional Group Introduction: : Subsequent steps involve the introduction of the amino and carboxylic acid groups. This can be achieved through various organic transformations, such as amination and carboxylation reactions.
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Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
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Substitution Reactions: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions .
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Oxidation and Reduction: : The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form more saturated analogs .
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Hydrolysis: : The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted amines .
Scientific Research Applications
4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
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Medicinal Chemistry: : This compound can serve as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals .
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Organic Synthesis: : Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules .
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Material Science: : The compound’s stability and reactivity can be exploited in the development of new materials with specific properties .
Mechanism of Action
The mechanism by which 4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride .
- 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride .
Uniqueness
Compared to similar compounds, 4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
CAS No. |
2551118-59-1 |
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Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
91 |
Origin of Product |
United States |
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